Hexylhydrazine

Descripción general

Descripción

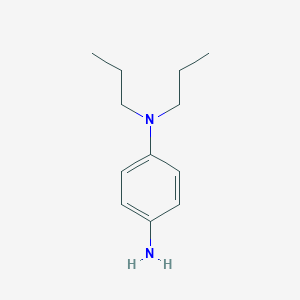

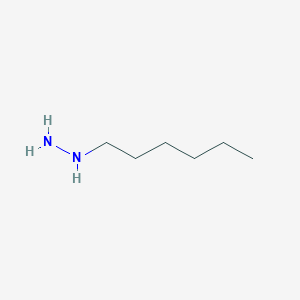

Hexylhydrazine is a chemical compound with the molecular formula C6H16N2 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of Hexylhydrazine consists of 6 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be determined using various techniques such as quantum chemistry, force field and molecular dynamics methods, and structural correlation .Aplicaciones Científicas De Investigación

Insecticide Development

Hexylhydrazine derivatives, particularly bisacylhydrazines, have been researched for their potential as novel insecticides. These compounds mimic the action of insect developmental hormones like 20-hydroxyecdysone and juvenile hormone, targeting specific receptors in insects. Studies have shown that some bisacylhydrazines are highly selective and toxic to lepidopteran pests while being safe for beneficial insects and having a benign ecotoxicological profile (Dhadialla, Carlson, & Le, 1998).

Antihistamine Research

Research on hydroxyzine, a derivative of hydrazine, has been extensive, especially in its applications as an antihistamine. Studies have focused on its efficacy in treating conditions like urticaria, atopic dermatitis, and as a potential agent in reducing skin flap necrosis in ischemia-reperfusion injury. It has been found to exhibit anticholinergic and antihistaminic properties, contributing to its varied therapeutic applications (Rizkalla, Aziz, & Soliman, 2011), (Georgopoulos et al., 2012).

Protective Effects against Haematotoxicity

Studies have also explored the protective effects of certain compounds against haematotoxicity induced by phenylhydrazine, a hydrazine derivative. For instance, the hydroethanolic extract of Acridocarpus smeathmannii root has been evaluated for its effectiveness against phenylhydrazine-induced haematotoxicity, biochemical changes, and oxidative stress in rats (Kale, Awodele, & Akindele, 2019).

Exploration of Antiviral Properties

Recent research has identified certain antihistamines, including hydroxyzine, for their potential repurposing in the treatment and prevention of COVID-19. These findings suggest that hydroxyzine might bind to key targets like Angiotensin Converting Enzyme-2 (ACE2) and the sigma-1 receptor, which could be relevant in managing viral infections (Reznikov et al., 2020).

Impact on Brain and Nervous System Function

Hydroxyzine, another hydrazine derivative, has been studied for its impact on cognitive and nervous system function. Research indicates its potential in treating anxiety disorders and its effects on cognitive processing capability and CNS activation levels under stress (Pishkin, Shurley, & Wolfgang, 1967), (Ferreri & Hantouche, 1998).

Safety And Hazards

Propiedades

IUPAC Name |

hexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBUEJAQKBUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166535 | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexylhydrazine | |

CAS RN |

15888-12-7 | |

| Record name | Hydrazine, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)